Methyl 2-hydroxyhexadecanoate

Description

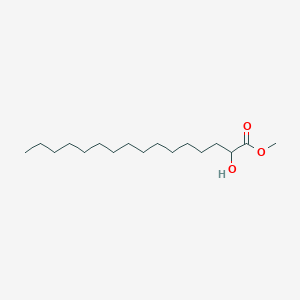

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxyhexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(18)17(19)20-2/h16,18H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZITXGTIYKQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337625 | |

| Record name | Methyl 2-hydroxyhexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16742-51-1 | |

| Record name | Methyl 2-hydroxyhexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Enantioselective Synthesis of Methyl 2-hydroxyhexadecanoate: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the principal methodologies for the enantioselective synthesis of Methyl 2-hydroxyhexadecanoate, a valuable chiral building block in the synthesis of various biologically active molecules. The guide details three primary strategies: asymmetric reduction of a prochiral ketone, enzymatic kinetic resolution of a racemic mixture, and synthesis from a chiral precursor. For each method, detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate practical implementation in a research and development setting.

Introduction

Chiral α-hydroxy long-chain fatty acid esters, such as this compound, are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The presence of a stereocenter at the C2 position necessitates precise control over the stereochemistry during synthesis to ensure the desired biological activity and to meet regulatory requirements. This guide explores and compares several robust methods for achieving high enantiopurity of this compound.

Asymmetric Reduction of Methyl 2-oxohexadecanoate

The asymmetric reduction of the prochiral ketone, Methyl 2-oxohexadecanoate, is a direct and efficient route to enantiomerically enriched this compound. This can be achieved through both chemocatalytic and stoichiometric approaches.

Ruthenium-BINAP Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation using a chiral Ruthenium-BINAP catalyst is a powerful method for the enantioselective reduction of keto esters.[1][2][3] The chiral ligand creates a stereically defined environment that directs the hydrogenation to one face of the carbonyl group, leading to a high enantiomeric excess of one alcohol enantiomer.

| Catalyst | Substrate/Catalyst Ratio | H₂ Pressure (atm) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| Ru((R)-BINAP)(OAc)₂ | 1000:1 | 100 | Methanol | 25 | 24 | >95 | >98 (R) |

| Ru((S)-BINAP)(OAc)₂ | 1000:1 | 100 | Methanol | 25 | 24 | >95 | >98 (S) |

| RuCl₂((R)-BINAP) | 500:1 | 50 | Ethanol | 30 | 18 | ~96 | ~97 (R) |

-

Catalyst Preparation (in-situ): In a glovebox, a Schlenk flask is charged with [RuCl₂(benzene)]₂ (0.5 mol%) and the appropriate enantiomer of BINAP (1.1 mol%). Anhydrous, degassed methanol (20 mL) is added, and the mixture is stirred at 50°C for 30 minutes to form the active catalyst.

-

Hydrogenation: To the catalyst solution, Methyl 2-oxohexadecanoate (1.0 eq) is added. The flask is placed in a high-pressure autoclave. The autoclave is sealed, purged with hydrogen gas, and then pressurized to 100 atm.

-

Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours. The progress is monitored by TLC or GC analysis.

-

Work-up and Purification: Upon completion, the autoclave is carefully depressurized. The reaction mixture is concentrated under reduced pressure. The residue is purified by silica gel column chromatography (eluent: hexane (B92381)/ethyl acetate (B1210297) gradient) to yield the enantiomerically pure product.

Asymmetric Reduction with Chirally Modified Sodium Borohydride (B1222165)

A more cost-effective, albeit often less selective, method involves the use of sodium borohydride (NaBH₄) modified with a chiral agent. Natural amino acids, such as (S)-proline, can form chiral complexes with borohydride, which then act as enantioselective reducing agents.[4][5]

| Chiral Modifier | Molar Ratio (Modifier:NaBH₄) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| (S)-Proline | 1:1 | THF | 0 to RT | 5 | ~70-80 | ~75-85 (S) |

| (R)-Proline | 1:1 | THF | 0 to RT | 5 | ~70-80 | ~75-85 (R) |

| (R,R)-Tartaric Acid | 1:1 | THF | RT | 12 | ~60-70 | ~80-90 (S) |

-

Reagent Preparation: To a suspension of sodium borohydride (1.5 eq) in dry THF, (S)-proline (1.5 eq) is added in portions at room temperature. The mixture is stirred for 2 hours to form the chiral reducing agent.

-

Reduction: The reaction mixture is cooled to 0°C. A solution of Methyl 2-oxohexadecanoate (1.0 eq) in dry THF is added dropwise over 30 minutes.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by TLC.

-

Work-up and Purification: The reaction is carefully quenched by the slow addition of 1 M HCl at 0°C. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by silica gel chromatography.

Enzymatic Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. Lipases are particularly effective for this purpose, as they often exhibit high enantioselectivity in the acylation of alcohols. Candida antarctica lipase (B570770) B (CAL-B), often immobilized as Novozym 435, is a robust and highly selective biocatalyst for the resolution of secondary alcohols.[6][7][8]

| Lipase | Acyl Donor | Solvent | Temp (°C) | Time for ~50% conv. | Product | Yield (%) | ee (%) |

| CAL-B (Novozym 435) | Vinyl Acetate | Hexane | 40 | 16 h | (S)-Alcohol | ~45-49 | >99 |

| CAL-B (Novozym 435) | Vinyl Acetate | Hexane | 40 | 16 h | (R)-Acetate | ~45-49 | >99 |

| Pseudomonas cepacia Lipase | Isopropenyl Acetate | MTBE | 35 | 24 h | (S)-Alcohol | ~40-45 | >98 |

| Pseudomonas cepacia Lipase | Isopropenyl Acetate | MTBE | 35 | 24 h | (R)-Acetate | ~40-45 | >98 |

Note: Yield is theoretical maximum of 50% for each enantiomer.

-

Reaction Setup: To a flask containing racemic this compound (1.0 eq) in hexane (or another suitable organic solvent), is added vinyl acetate (2.0 eq) and immobilized Candida antarctica lipase B (Novozym 435, ~20 mg per mmol of substrate).

-

Reaction: The suspension is stirred at 40°C in an incubator shaker.

-

Monitoring: The reaction is monitored by chiral HPLC or GC until approximately 50% conversion is reached.

-

Work-up: The enzyme is removed by filtration and can be washed and reused. The filtrate is concentrated under reduced pressure.

-

Purification and Separation: The resulting mixture of the unreacted (S)-alcohol and the acetylated (R)-ester is separated by silica gel column chromatography.

-

Hydrolysis (optional): To obtain the (R)-alcohol, the purified (R)-acetate is dissolved in methanol, and a catalytic amount of potassium carbonate is added. The mixture is stirred at room temperature until deacetylation is complete (monitored by TLC). The mixture is then neutralized, concentrated, and purified.

Synthesis from a Chiral Precursor: Ring Opening of Methyl (2R)-glycidate

Another effective strategy is to start from a commercially available chiral building block, such as an enantiopure glycidic ester. For the synthesis of (R)-Methyl 2-hydroxyhexadecanoate, methyl (2R)-glycidate can be used. The epoxide is opened by a nucleophilic C14-alkyl source, typically a Grignard or an organocuprate reagent.

| Alkylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Stereochemical Purity |

| (C₁₄H₂₉)₂CuMgBr | THF | -78 to RT | 4 | ~70-80 | >99% (R) (retention of configuration) |

| C₁₄H₂₉MgBr (with CuI cat.) | THF/DMS | -20 to RT | 6 | ~65-75 | >99% (R) |

-

Organocuprate Preparation: A solution of tetradecylmagnesium bromide (2.0 eq) in THF is added to a suspension of copper(I) iodide (1.0 eq) in THF at -20°C under an argon atmosphere. The mixture is stirred for 30 minutes to form the Gilman cuprate.

-

Ring Opening: The cuprate solution is cooled to -78°C. A solution of methyl (2R)-glycidate (1.0 eq) in THF is added dropwise.

-

Reaction: The reaction mixture is stirred at -78°C for 2 hours and then allowed to slowly warm to room temperature overnight.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by silica gel chromatography to yield (R)-Methyl 2-hydroxyhexadecanoate.

Conclusion

This guide has presented three distinct and effective strategies for the enantioselective synthesis of this compound. The choice of method will depend on factors such as the required scale, cost considerations, available equipment, and the desired enantiomeric purity. Asymmetric hydrogenation offers high efficiency and selectivity but requires specialized high-pressure equipment and expensive catalysts. Enzymatic kinetic resolution is a green and highly selective method, ideal for producing both enantiomers, though it is limited to a theoretical maximum yield of 50% for each. Synthesis from a chiral precursor guarantees high enantiopurity but is dependent on the availability and cost of the starting material. The detailed protocols and data provided herein should serve as a valuable resource for researchers in the field.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. ethz.ch [ethz.ch]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Asymmetric reduction of ketoxime O-alkyl ethers with chirally modified NaBH4–ZrCl4 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isolation of Methyl 2-hydroxyhexadecanoate from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation, purification, and characterization of methyl 2-hydroxyhexadecanoate, a long-chain fatty acid ester with potential biological significance. While this molecule has been identified in natural sources, detailed protocols for its isolation are not widely published. This guide consolidates established techniques for the extraction and analysis of related hydroxy fatty acids to provide a robust framework for researchers.

Natural Occurrence

This compound has been identified in the rhizomes of the plant Stylochiton lancifolius. While other natural sources may exist, this remains the primary documented botanical origin to date. The concentration of this compound within the plant tissue has not been quantitatively reported in publicly available literature.

Experimental Protocols

General Isolation and Purification Workflow

The isolation of this compound from a plant matrix, such as rhizomes, involves a multi-step process encompassing extraction, fractionation, and purification. The following is a generalized protocol based on standard phytochemical and lipid chemistry techniques.

2.1.1. Extraction of Total Lipids

-

Sample Preparation: Freshly collected rhizomes of Stylochiton lancifolius should be thoroughly washed, chopped into small pieces, and immediately flash-frozen in liquid nitrogen to quench enzymatic activity. The frozen tissue is then lyophilized to remove water. The dried rhizomes are ground into a fine powder.

-

Solvent Extraction: The powdered rhizome material is subjected to exhaustive extraction. A common method is Soxhlet extraction using a non-polar solvent like petroleum ether or n-hexane to extract non-polar lipids, including fatty acid esters. Alternatively, a modified Bligh-Dyer method using a chloroform:methanol (B129727) mixture can be employed for a broader lipid extraction.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude lipid extract.

2.1.2. Fractionation by Column Chromatography

The crude lipid extract is a complex mixture and requires fractionation to separate different lipid classes.

-

Stationary Phase: Silica gel (60-120 mesh) is typically used as the stationary phase for column chromatography.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system starts with 100% n-hexane, followed by increasing proportions of ethyl acetate (B1210297) in n-hexane, and finally methanol.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualized using a suitable staining reagent (e.g., iodine vapor or a ceric sulfate (B86663) spray followed by heating). Fractions containing compounds with similar Rf values to fatty acid methyl ester standards are pooled.

2.1.3. Purification by Preparative High-Performance Liquid Chromatography (HPLC)

For final purification, preparative HPLC is a powerful technique.

-

Column: A reverse-phase C18 column is suitable for the separation of fatty acid methyl esters.

-

Mobile Phase: An isocratic or gradient system of methanol and water is commonly used. For this compound, a high percentage of methanol (e.g., 95%) would be a suitable starting point for an isocratic elution.

-

Detection: A UV detector (at low wavelength, e.g., 205 nm) or a refractive index (RI) detector can be used.

-

Fraction Collection: The peak corresponding to the retention time of a this compound standard is collected. The solvent is then evaporated to yield the purified compound.

Analytical Characterization

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the definitive method for the identification and quantification of fatty acid methyl esters.

-

Derivatization: While the molecule is already a methyl ester, the hydroxyl group needs to be derivatized to improve its volatility and chromatographic behavior. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: An initial temperature of 150°C, hold for 2 minutes, then ramp at 5°C/min to 280°C and hold for 10 minutes.

-

Inlet: Splitless injection at 250°C.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 550.

-

Identification: The mass spectrum of the TMS-derivatized this compound will show characteristic fragment ions that can be compared to spectral libraries or published data for confirmation.

-

Quantitative Data

Currently, there is a lack of published quantitative data on the yield, purity, and concentration of this compound from its natural source. The following table is provided as a template for researchers to document their findings.

| Parameter | Value | Method of Determination |

| Source Material | Stylochiton lancifolius (rhizomes) | - |

| Extraction Yield (% w/w) | Data not available | Gravimetric analysis after solvent evaporation |

| Purity (%) | Data not available | GC-FID with internal standard, qNMR |

| Concentration in Source (µg/g dry weight) | Data not available | GC-MS with internal standard |

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and identification of this compound.

Biosynthesis Pathway of 2-Hydroxy Fatty Acid-Containing Sphingolipids

2-hydroxy fatty acids are integral components of certain sphingolipids, which play crucial roles in cell signaling and membrane structure. The following diagram illustrates the general biosynthetic pathway incorporating a 2-hydroxy fatty acid.

Caption: Biosynthesis of 2-hydroxy fatty acid-containing sphingolipids.

Conclusion

The isolation and characterization of this compound from natural sources present a viable but challenging endeavor for natural product chemists and drug discovery scientists. This guide provides a foundational set of protocols and analytical methods to facilitate this research. The elucidation of its biological activity and potential therapeutic applications warrants further investigation, which begins with the successful isolation and purification of this intriguing molecule. The workflows and analytical parameters detailed herein offer a starting point for the development of a robust and reproducible methodology for obtaining pure this compound for subsequent biological evaluation.

The Biosynthesis of 2-Hydroxy Long-Chain Fatty Acids: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 2-hydroxy long-chain fatty acids (2-OH LCFAs), critical components of sphingolipids that play vital roles in cellular function and disease. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the core biosynthetic pathways, key enzymes, and regulatory mechanisms. It includes a detailed presentation of quantitative data, experimental protocols for analysis, and visualizations of the metabolic and experimental workflows.

Introduction

2-Hydroxy long-chain fatty acids are a unique class of fatty acids characterized by a hydroxyl group at the C-2 (alpha) position of the acyl chain. These fatty acids are primarily found as constituents of sphingolipids, such as ceramides (B1148491), glucosylceramides, and galactosylceramides, particularly in the nervous system, skin, and kidneys.[1][2] The presence of the 2-hydroxyl group imparts distinct biophysical properties to the sphingolipids, influencing membrane structure, cell signaling, and intercellular interactions.[1] Dysregulation of 2-OH LCFA biosynthesis is associated with several neurological disorders, making the pathway a subject of intense research and a potential target for therapeutic intervention.[3][4]

This guide will focus on the primary enzymatic pathway responsible for the synthesis of 2-OH LCFAs in mammals, catalyzed by Fatty Acid 2-Hydroxylase (FA2H). We will also discuss the integration of these fatty acids into complex sphingolipids and touch upon the analytical methodologies used for their study.

The Core Biosynthetic Pathway

The principal pathway for the de novo synthesis of 2-OH LCFAs in mammals involves the direct hydroxylation of a long-chain fatty acid by the enzyme Fatty Acid 2-Hydroxylase (FA2H), encoded by the FA2H gene.[3][5][6]

Fatty Acid 2-Hydroxylase (FA2H)

FA2H is an integral membrane protein located in the endoplasmic reticulum.[3] It is a monooxygenase that catalyzes the stereospecific hydroxylation of the C-2 position of a free long-chain fatty acid, producing an (R)-2-hydroxy fatty acid.[3][7] The reaction requires molecular oxygen and an electron donor, which is supplied by NADPH via cytochrome P450 reductase and the N-terminal cytochrome b5 domain of FA2H itself.[3][5]

The overall reaction can be summarized as:

Long-chain fatty acid + O₂ + NADPH + H⁺ → (R)-2-Hydroxy long-chain fatty acid + H₂O + NADP⁺

Substrate Specificity

FA2H exhibits a preference for long-chain and very-long-chain fatty acids (VLCFAs). While it can hydroxylate a range of fatty acids, its activity is highest towards substrates such as tetracosanoic acid (C24:0).[7] In plants, different isoforms of the enzyme, FAH1 and FAH2, show distinct substrate preferences, with FAH1 favoring VLCFAs and FAH2 preferring long-chain fatty acids.[3]

Incorporation into Sphingolipids

Following their synthesis, 2-OH LCFAs are activated to their CoA thioesters (2-OH LCFA-CoA) by an acyl-CoA synthetase. These activated fatty acids are then utilized by ceramide synthases (CerS) to acylate a sphingoid base (e.g., sphinganine (B43673) or sphingosine), forming a 2-hydroxy ceramide.[3] These 2-hydroxy ceramides serve as the backbone for the synthesis of more complex 2-hydroxylated sphingolipids, including galactosylceramides (cerebrosides) and sulfatides, which are abundant in the myelin sheath of the nervous system.[3][5]

Caption: Experimental workflow for the in vitro FA2H activity assay.

Extraction and Analysis of 2-Hydroxy Fatty Acids from Biological Samples

This protocol outlines a general procedure for the extraction and quantification of total 2-hydroxy fatty acids from tissues or cells.

Materials:

-

Tissue or cell sample

-

Homogenizer

-

Solvents for extraction (e.g., chloroform (B151607), methanol)

-

Internal standard (e.g., a non-endogenous odd-chain 2-hydroxy fatty acid)

-

Saponification reagent (e.g., methanolic KOH)

-

Acid for neutralization (e.g., HCl)

-

Derivatization agents for GC-MS (as in 4.1)

Procedure:

-

Sample Homogenization: Homogenize the tissue or cell pellet in a suitable buffer.

-

Lipid Extraction: Perform a Bligh-Dyer or Folch extraction by adding chloroform and methanol (B129727) to the homogenate. Add the internal standard. Vortex and centrifuge to separate the phases.

-

Saponification: Collect the organic phase, dry it down, and resuspend in methanolic KOH to hydrolyze the ester linkages and release all fatty acids. Heat the mixture.

-

Acidification and Fatty Acid Extraction: Neutralize the mixture with HCl and extract the free fatty acids into an organic solvent like hexane.

-

Drying and Derivatization: Evaporate the solvent and derivatize the fatty acids as described in section 4.1.

-

GC-MS Analysis: Analyze the derivatized sample by GC-MS for the identification and quantification of 2-hydroxy fatty acids.

dot

Caption: General workflow for the analysis of 2-hydroxy fatty acids from biological samples.

Conclusion

The biosynthesis of 2-hydroxy long-chain fatty acids, primarily through the action of FA2H, is a critical pathway for the production of essential components of sphingolipids. These molecules are fundamental to the structure and function of cellular membranes, particularly in the nervous system and the skin. The methodologies outlined in this guide provide a framework for the investigation of this pathway and the quantification of its products. Further research is needed to fully elucidate the kinetic properties of FA2H with a broader range of substrates, to accurately quantify the distribution of 2-OH LCFAs in various tissues, and to understand the regulatory mechanisms governing their synthesis. Such knowledge will be invaluable for developing therapeutic strategies for diseases associated with aberrant 2-OH LCFA metabolism.

References

- 1. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lipidmaps.org [lipidmaps.org]

- 5. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. uniprot.org [uniprot.org]

The Natural Occurrence and Significance of 2-Hydroxyhexadecanoate in Biological Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxyhexadecanoate is the methyl ester of 2-hydroxyhexadecanoic acid, a saturated 2-hydroxy long-chain fatty acid. While the methyl ester form is predominantly encountered as an analytical derivative for techniques like gas chromatography-mass spectrometry (GC-MS), its precursor, 2-hydroxyhexadecanoic acid (also known as 2-hydroxypalmitic acid), is a naturally occurring molecule with significant biological roles across various organisms, from bacteria to mammals. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, physiological functions, and analytical methodologies related to 2-hydroxyhexadecanoic acid and its methyl ester.

Natural Occurrence of 2-Hydroxyhexadecanoic Acid

2-Hydroxy fatty acids are integral components of complex lipids, particularly sphingolipids, in a wide range of organisms. The presence of 2-hydroxyhexadecanoic acid has been reported in various biological systems, although quantitative data for its methyl ester form in vivo is scarce.

1.1. In Mammals: In mammalian tissues, 2-hydroxyhexadecanoic acid is primarily found as a constituent of sphingolipids, which are abundant in the nervous system, skin, and kidneys.[1][2] These specialized lipids, known as 2-hydroxylated sphingolipids, are crucial for maintaining the structural integrity and function of these tissues. For instance, they are essential components of the myelin sheath that insulates nerve fibers and are vital for the permeability barrier of the skin.[2][3]

1.2. In Plants: 2-Hydroxyhexadecanoic acid has been identified in several plant species. Notably, it has been reported in Solanum tuberosum (potato) and Allamanda cathartica.[4] In plants, 2-hydroxy fatty acids are components of sphingolipids and play roles in membrane organization and stress responses.[5] Specifically, they are involved in the formation of plasma membrane nanodomains, which are critical for signaling pathways, including those related to plant defense.[5]

1.3. In Microorganisms: The biosynthesis of 2-hydroxy fatty acids has been studied in myxobacteria, where it is linked to the formation of sphingolipids.[1] In these bacteria, fatty acid alpha-hydroxylases are responsible for their production. While the presence of various fatty acid methyl esters is used for bacterial identification, specific quantitative data for this compound remains limited.

Biosynthesis of 2-Hydroxyhexadecanoic Acid

The primary pathway for the synthesis of 2-hydroxy fatty acids in eukaryotes involves the enzyme Fatty Acid 2-Hydroxylase (FA2H) .[2][6] This enzyme catalyzes the stereospecific hydroxylation of fatty acids at the C-2 position.

The overall reaction for the synthesis of 2-hydroxyhexadecanoic acid is as follows:

Hexadecanoate + O₂ + NADPH + H⁺ → (R)-2-Hydroxyhexadecanoate + NADP⁺ + H₂O[7]

This reaction is catalyzed by FA2H, an iron-containing monooxygenase located in the endoplasmic reticulum. The enzyme utilizes molecular oxygen and an electron donor (NADPH) to introduce a hydroxyl group onto the alpha-carbon of the fatty acid chain.[2] The FA2H enzyme is stereospecific, producing the (R)-enantiomer of the 2-hydroxy fatty acid.[6]

Physiological Roles and Signaling Pathways

The primary physiological role of 2-hydroxyhexadecanoic acid is as a structural component of sphingolipids. The presence of the 2-hydroxyl group significantly alters the biophysical properties of these lipids and the membranes they reside in.

3.1. Membrane Structure and Function: The hydroxyl group of 2-hydroxy fatty acids can participate in hydrogen bonding networks within the membrane, leading to more tightly packed and stable lipid domains.[3] This is particularly important in the myelin sheath, where it contributes to the integrity and insulating properties of the membrane. In the skin, 2-hydroxylated ceramides (B1148491) are essential for forming the lamellar structures of the stratum corneum, which create a barrier against water loss and external insults.[2]

3.2. Cell Signaling: 2-Hydroxylated sphingolipids are also implicated in cell signaling pathways. They can modulate the organization of membrane microdomains (lipid rafts), which are platforms for various signaling proteins.[5] For instance, in plants, 2-hydroxy sphingolipids are necessary for the proper function of pattern recognition receptors and NADPH oxidases involved in plant immunity.[5] In mammalian cells, changes in the levels of 2-hydroxylated ceramides have been linked to processes like cell differentiation and apoptosis.[3]

Quantitative Data

Direct quantitative data for this compound in biological tissues is not widely available, as it is typically formed as a derivative for analytical purposes. However, quantitative analyses have been performed on its precursor, 2-hydroxyhexadecanoic acid, and related 2-hydroxy fatty acids within complex lipids.

| Organism/Tissue | Analyte | Concentration/Level | Method |

| Human Breast Milk (Obese Mothers) | 5-PAHSA (Palmitic acid ester of hydroxystearic acid) | Significantly lower than in lean mothers | LC-MS/MS |

| Mouse Adipose Tissue (pgWAT, scWAT, BAT) | 9-PAHSA | Higher in females than males | LC-MS/MS |

| COS7 Cells (expressing human FA2H) | 2-hydroxyceramides (C16) | 3-20 fold higher than control | LC-MS/MS |

| Arabidopsis thaliana (fah1cfah2 mutant) | 2-hydroxy sphingolipids | Almost completely lost | LC-MS/MS |

Note: The table presents data for related 2-hydroxy fatty acids and their esters due to the limited availability of direct quantitative data for this compound. PAHSA refers to palmitic acid esters of hydroxystearic acids.

Experimental Protocols

The analysis of 2-hydroxyhexadecanoic acid and its methyl ester in biological samples typically involves lipid extraction, derivatization (for GC-MS), and chromatographic separation coupled with mass spectrometric detection.

5.1. Protocol for Total Fatty Acid Extraction and Methylation for GC-MS Analysis

This protocol is adapted for the analysis of total fatty acids from biological tissues, including the formation of fatty acid methyl esters (FAMEs) for GC-MS analysis.

5.1.1. Lipid Extraction (Modified Folch Method):

-

Homogenize 50-100 mg of frozen tissue in a chloroform (B151607)/methanol mixture (2:1, v/v).

-

Add an internal standard (e.g., heptadecanoic acid) for quantification.

-

Vortex vigorously and allow the mixture to stand to ensure complete extraction.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge to separate the layers. The lower organic phase contains the lipids.

-

Carefully collect the lower organic phase and dry it under a stream of nitrogen.

5.1.2. Saponification and Methylation:

-

To the dried lipid extract, add 2 mL of 0.5 M methanolic KOH.

-

Heat at 80°C for 1 hour to saponify the lipids, yielding free fatty acid salts.

-

Cool the sample and add 2 mL of 14% boron trifluoride (BF₃) in methanol.

-

Heat at 100°C for 20 minutes to convert the free fatty acids to their corresponding methyl esters (FAMEs).

-

Cool the sample and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution to extract the FAMEs.

-

Vortex and centrifuge to separate the phases.

-

The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

5.2. GC-MS Analysis:

-

Column: A polar capillary column (e.g., HP-INNOWax) is typically used.

-

Injection: 1 µL of the hexane extract is injected in splitless mode.

-

Oven Program: Start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 250°C) to separate the FAMEs based on their boiling points and polarity.

-

Mass Spectrometry: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-550. Identification is based on retention time and comparison of the mass spectrum with a reference library. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

5.3. Protocol for Sphingolipid Extraction and Analysis by LC-MS/MS

This protocol is suitable for the analysis of complex sphingolipids, including those containing 2-hydroxyhexadecanoic acid, from biological samples.

5.3.1. Sphingolipid Extraction:

-

Homogenize the tissue sample in a methanol/chloroform mixture (2:1, v/v).

-

Add a suite of internal standards for different sphingolipid classes (e.g., C17-ceramide).

-

Incubate the mixture to ensure complete extraction.

-

Induce phase separation by adding chloroform and water.

-

Centrifuge, and collect the lower organic phase containing the sphingolipids.

-

Dry the extract under nitrogen.

5.3.2. LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column with a gradient elution of mobile phases typically consisting of water, methanol, and acetonitrile (B52724) with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization.

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-product ion transitions for each sphingolipid species are monitored. For example, for a ceramide containing 2-hydroxyhexadecanoic acid, the precursor ion would correspond to the protonated molecule, and the product ion would correspond to the sphingoid base after fragmentation.

-

Quantification: Generate calibration curves using authentic standards and normalize the analyte signal to the corresponding internal standard.

Conclusion

This compound is an important analytical derivative of the naturally occurring 2-hydroxyhexadecanoic acid. This 2-hydroxy fatty acid plays a crucial role in the structure and function of sphingolipids, which are vital for the integrity of the nervous system and the skin barrier in mammals, and for membrane organization and signaling in plants. Its biosynthesis is primarily governed by the enzyme Fatty Acid 2-Hydroxylase. While direct in vivo quantification of the methyl ester is not common, established analytical protocols involving lipid extraction, derivatization, and mass spectrometry enable its sensitive and specific detection and quantification. Further research into the precise concentrations and roles of 2-hydroxylated sphingolipids in various organisms will continue to enhance our understanding of their importance in health and disease.

References

- 1. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lipidmaps.org [lipidmaps.org]

- 4. researchgate.net [researchgate.net]

- 5. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

A Technical Guide to the Physical Properties of Alpha-Hydroxy Fatty Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of alpha-hydroxy fatty acid esters. These compounds, characterized by a hydroxyl group on the carbon atom adjacent to the ester carbonyl group, are of increasing interest in various scientific fields, including drug development, due to their unique chemical characteristics and potential biological activities. This document offers a compilation of quantitative physical data, detailed experimental methodologies for their determination, and visualizations of relevant workflows and potential signaling pathways.

Quantitative Physical Properties

The introduction of a hydroxyl group at the alpha-position significantly influences the physicochemical properties of fatty acid esters, primarily due to the potential for hydrogen bonding. This section summarizes the key physical constants for a selection of alpha-hydroxy fatty acid esters, with comparative data for their non-hydroxylated counterparts to highlight the impact of alpha-hydroxylation.

Melting Point

The melting point of a substance is a critical parameter influencing its physical state at a given temperature, which has implications for formulation and storage. The presence of the alpha-hydroxyl group generally leads to an increase in melting point compared to the corresponding non-hydroxylated ester due to intermolecular hydrogen bonding.

| Compound | Molecular Formula | Melting Point (°C) | Non-Hydroxylated Counterpart | Melting Point (°C) of Non-Hydroxylated Counterpart |

| Methyl 2-hydroxylaurate | C13H26O3 | Solid (specific mp not available)[1] | Methyl laurate | 4-5[2][3][4][5][6][7][8][9] |

| Ethyl myristate | C16H32O2 | 11-12[10][11][12] | Ethyl myristate | 11-12[10][11][12] |

| Methyl 2-hydroxypalmitate | C17H34O3 | Solid (specific mp not available)[13] | Methyl palmitate | 32-35[14] |

| Ethyl 2-hydroxystearate | C20H40O3 | Data not available | Ethyl stearate | 34-38[15] |

| Ethyl 2-hydroxyisobutyrate | C6H12O3 | 78 | Ethyl isobutyrate | -71 |

| Ethyl 2-hydroxypropanoate (Ethyl lactate) | C5H10O3 | -26 | Ethyl propanoate | -74 |

Note: Data for specific alpha-hydroxy fatty acid esters is limited. The provided information is based on available literature.

Boiling Point

The boiling point is another fundamental physical property that provides insight into the volatility of a compound. The hydrogen bonding capability of the alpha-hydroxyl group results in a significantly higher boiling point compared to the non-hydroxylated analogue.

| Compound | Molecular Formula | Boiling Point (°C) | Pressure (mmHg) | Non-Hydroxylated Counterpart | Boiling Point (°C) of Non-Hydroxylated Counterpart |

| Methyl 2-hydroxylaurate | C13H26O3 | Data not available | Methyl laurate | 262 @ 766[2][3][4][5][6][7][8][9] | |

| Ethyl myristate | C16H32O2 | 178-180[10][11][12][16] | 12[10][11][12][16] | Ethyl myristate | 178-180 @ 12[10][11][12][16] |

| Methyl 2-hydroxypalmitate | C17H34O3 | Data not available | Methyl palmitate | 185 @ 10[14] | |

| Ethyl 2-hydroxystearate | C20H40O3 | Data not available | Ethyl stearate | 213-215 @ 15[15] | |

| Ethyl 2-hydroxyisobutyrate | C6H12O3 | 150 | 760[17] | Ethyl isobutyrate | 118 |

| Ethyl 2-hydroxypropanoate (Ethyl lactate) | C5H10O3 | 154 | 760 | Ethyl propanoate | 99 |

Note: Boiling points are highly dependent on pressure. The data for non-hydroxylated counterparts are provided at standard or specified pressures.

Density

Density is a measure of mass per unit volume and is an important parameter for formulation and quality control. The introduction of a hydroxyl group can lead to more efficient packing of molecules, potentially increasing the density.

| Compound | Molecular Formula | Density (g/mL) | Temperature (°C) | Non-Hydroxylated Counterpart | Density (g/mL) of Non-Hydroxylated Counterpart |

| Methyl 2-hydroxylaurate | C13H26O3 | Data not available | Methyl laurate | 0.87 @ 25[2][3][4][5][6][7][8][9] | |

| Ethyl myristate | C16H32O2 | 0.86[10][11][12][16] | 25[10][11][12][16] | Ethyl myristate | 0.86 @ 25[10][11][12][16] |

| Methyl 2-hydroxypalmitate | C17H34O3 | Data not available | Methyl palmitate | 0.852 @ 25[14] | |

| 2-[(2-hydroxyethyl)octadecylamino]ethyl stearate | C40H81NO3 | ~0.89[18] | Not applicable | ||

| Ethyl 2-hydroxyisobutyrate | C6H12O3 | 0.96 | Ethyl isobutyrate | 0.869 | |

| Ethyl 2-hydroxypropanoate (Ethyl lactate) | C5H10O3 | 1.03 | 20 | Ethyl propanoate | 0.891 |

Note: Density is temperature-dependent. The provided values are at the specified temperatures.

Solubility

The solubility of a compound in various solvents is crucial for its application in drug delivery and formulation. The dual nature of alpha-hydroxy fatty acid esters, with a polar hydroxyl group and a nonpolar hydrocarbon chain, gives them amphiphilic character.

| Compound | Water | Ethanol | Methanol | Chloroform |

| Methyl 2-hydroxylaurate | Insoluble | Soluble | Soluble[1] | Soluble[1] |

| Methyl 2-hydroxypalmitate | Insoluble | Soluble | Soluble[13] | Soluble[13] |

| 2-[(2-hydroxyethyl)octadecylamino]ethyl stearate | Insoluble | Soluble[18] | Soluble[18] | Soluble[18] |

Note: The table provides qualitative solubility information. Quantitative solubility data for alpha-hydroxy fatty acid esters are not widely available in the literature.

Experimental Protocols

Accurate determination of the physical properties of alpha-hydroxy fatty acid esters requires standardized and precise experimental procedures. This section outlines the methodologies for measuring melting point, boiling point, density, and solubility.

Determination of Melting Point (Capillary Method)

This method is suitable for crystalline solid alpha-hydroxy fatty acid esters.

Principle: A small, uniform sample of the solid is heated in a capillary tube at a controlled rate in a melting point apparatus. The temperature range over which the substance melts is observed and recorded as the melting point.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube with heating oil or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle (if the sample needs to be powdered)

Procedure:

-

Sample Preparation: Ensure the sample is dry and finely powdered.

-

Capillary Tube Loading: Pack the dry powder into the open end of a capillary tube to a height of 2-4 mm.

-

Apparatus Setup: Place the capillary tube in the melting point apparatus.

-

Heating: Heat the apparatus rapidly to a temperature about 10-15°C below the expected melting point.

-

Determination: Decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2). The melting point range is reported as T1-T2.

Determination of Boiling Point (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small quantities of liquid alpha-hydroxy fatty acid esters.

Principle: A small amount of the liquid is heated in an inverted capillary tube submerged in a larger sample tube. The temperature at which a steady stream of bubbles emerges and then ceases upon cooling, with the liquid entering the capillary, is the boiling point.

Apparatus:

-

Thiele tube

-

Heating oil (e.g., mineral oil)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Bunsen burner or other heat source

Procedure:

-

Sample Preparation: Add a small amount of the liquid sample to the small test tube.

-

Capillary Inversion: Place the capillary tube, open end down, into the test tube.

-

Apparatus Assembly: Attach the test tube to the thermometer and place it in the Thiele tube filled with heating oil.

-

Heating: Gently heat the side arm of the Thiele tube.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

-

Cooling: Remove the heat and allow the apparatus to cool slowly.

-

Determination: The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

This method is used for the precise determination of the density of liquid alpha-hydroxy fatty acid esters.

Principle: The density is calculated from the mass of a precisely known volume of the liquid, determined using a calibrated pycnometer.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Calibration: Clean, dry, and weigh the empty pycnometer (m1). Fill the pycnometer with distilled water and place it in the constant temperature water bath until it reaches thermal equilibrium. Record the weight (m2).

-

Sample Measurement: Empty, clean, and dry the pycnometer. Fill it with the liquid sample and repeat the thermal equilibration in the water bath. Weigh the pycnometer with the sample (m3).

-

Calculation:

-

Volume of the pycnometer (V) = (m2 - m1) / ρ_water (where ρ_water is the density of water at the experimental temperature).

-

Density of the sample (ρ_sample) = (m3 - m1) / V.

-

Determination of Solubility

This provides a qualitative or semi-quantitative measure of the solubility of an alpha-hydroxy fatty acid ester in a given solvent.

Principle: A known amount of the solute is added to a known volume of the solvent at a specific temperature. The mixture is agitated, and the point at which no more solute dissolves is determined.

Apparatus:

-

Test tubes or vials with stoppers

-

Vortex mixer or shaker

-

Constant temperature bath

-

Graduated cylinders or pipettes

-

Analytical balance

Procedure:

-

Solvent Addition: Add a measured volume of the solvent to a test tube.

-

Solute Addition: Add a small, weighed amount of the alpha-hydroxy fatty acid ester to the test tube.

-

Agitation: Stopper the test tube and agitate it vigorously (e.g., using a vortex mixer) for a set period.

-

Equilibration: Place the test tube in a constant temperature bath to reach thermal equilibrium.

-

Observation: Observe the solution for any undissolved solute.

-

Incremental Addition: If the solute dissolves completely, add another weighed amount and repeat steps 3-5 until a saturated solution is formed (i.e., undissolved solid remains).

-

Quantification (Optional): For a more quantitative measure, the saturated solution can be filtered, and the concentration of the dissolved solute can be determined analytically (e.g., by chromatography).

Signaling Pathways

While the biological activities of the broader class of fatty acid esters of hydroxy fatty acids (FAHFAs) are under investigation, specific signaling pathways directly modulated by alpha-hydroxy fatty acid esters are less well-defined in the current literature. However, based on the known roles of other lipid molecules, several potential pathways can be hypothesized. Further research is required to elucidate the precise molecular targets and signaling cascades affected by these compounds.

It is plausible that alpha-hydroxy fatty acid esters could interact with cell surface receptors, such as G-protein coupled receptors (GPCRs), or intracellular targets, including nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which are known to be regulated by fatty acids and their derivatives.

This diagram illustrates potential mechanisms by which alpha-hydroxy fatty acid esters might exert their biological effects, including through cell surface G-protein coupled receptors (GPCRs) or by directly interacting with intracellular nuclear receptors like PPARs to modulate gene transcription. These pathways are speculative and require experimental validation.

This technical guide serves as a foundational resource for professionals working with alpha-hydroxy fatty acid esters. The provided data and methodologies are intended to support further research and development in this promising area of study. As new information becomes available, this guide will be updated to reflect the latest scientific understanding.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Methyl Laurate [chembk.com]

- 3. Methyl Laurate | C13H26O2 | CID 8139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Laurinsäure-methylester ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 5. Methyl laurate 99.5 111-82-0 [sigmaaldrich.com]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. METHYL LAURATE | 111-82-0 [chemicalbook.com]

- 8. Methyl laurate 99.5 111-82-0 [sigmaaldrich.com]

- 9. Methyl laurate | CAS#:111-82-0 | Chemsrc [chemsrc.com]

- 10. Ethyl myristate | 124-06-1 [chemicalbook.com]

- 11. 124-06-1 CAS MSDS (Ethyl myristate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. Ethyl myristate 99 GC 124-06-1 [sigmaaldrich.com]

- 13. caymanchem.com [caymanchem.com]

- 14. パルミチン酸メチル ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. 硬脂酸乙酯 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 16. Ethyl Myristate | C16H32O2 | CID 31283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Page loading... [wap.guidechem.com]

- 18. chembk.com [chembk.com]

Spectroscopic and Methodological Profile of Methyl 2-hydroxyhexadecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for Methyl 2-hydroxyhexadecanoate. The information is intended to support research, development, and quality control activities involving this compound.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Mass Spectrometry (MS)

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

| Parameter | Value | Source |

| Instrument | SHIMADZU LKB-9000B | --INVALID-LINK--[1] |

| Ionization Type | Electron Ionization (EI) | --INVALID-LINK--[1] |

| Ionization Energy | 20 eV | --INVALID-LINK--[1] |

| Top 5 Peaks (m/z and Relative Intensity) | ||

| 1 | 97 (99.99) | --INVALID-LINK--[1] |

| 2 | 83 (89.60) | --INVALID-LINK--[1] |

| 3 | 32 (80.80) | --INVALID-LINK--[1] |

| 4 | 57 (68.70) | --INVALID-LINK--[1] |

| 5 | 111 (57.60) | --INVALID-LINK--[1] |

Infrared (IR) Spectroscopy

Table 2: Infrared (IR) Spectroscopy Data

| Spectral Region | Characteristic Absorption | Source |

| Vapor Phase IR | Data available | --INVALID-LINK--[1] |

| Note: | Specific peak assignments were not available in the searched literature. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental ¹H and ¹³C NMR data for this compound were not available in the public databases searched. However, characteristic chemical shifts for similar long-chain hydroxy fatty acid methyl esters can be predicted. The following tables provide expected chemical shift ranges based on related compounds.

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| -CH₃ (terminal) | ~ 0.88 | Triplet |

| -(CH₂)n- | ~ 1.25 | Multiplet |

| -CH(OH)- | ~ 3.6 - 4.2 | Multiplet |

| -OCH₃ (ester) | ~ 3.7 | Singlet |

| -CH₂-CH(OH)- | ~ 1.4 - 1.6 | Multiplet |

| -OH | Broad singlet | Singlet |

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (ppm) |

| -C H₃ (terminal) | ~ 14 |

| -(C H₂)n- | ~ 22 - 34 |

| -C H(OH)- | ~ 68 - 72 |

| -OC H₃ (ester) | ~ 52 |

| C =O (ester) | ~ 174 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of long-chain hydroxy fatty acid methyl esters like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify this compound and determine its fragmentation pattern.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as hexane (B92381) or dichloromethane. If the compound is part of a complex mixture, derivatization to its trimethylsilyl (B98337) (TMS) ether may be necessary to improve volatility and chromatographic performance.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., SHIMADZU LKB-9000B).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., SE-30).

-

Carrier Gas: Helium.

-

Injection Mode: Split injection.

-

Temperature Program: An initial temperature of around 100°C, followed by a ramp to a final temperature of approximately 260-280°C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: Typically 70 eV (though 20 eV has also been reported).[1]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 30-500.

-

-

Data Analysis: The resulting mass spectrum is compared with spectral libraries (e.g., NIST, Wiley) for compound identification. The fragmentation pattern provides structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a solution in a suitable solvent (e.g., CCl₄), or in the vapor phase.

-

Instrumentation: A Fourier-Transform Infrared Spectrometer.

-

Data Acquisition:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: A sufficient number of scans are co-added to obtain a good signal-to-noise ratio.

-

-

Data Analysis: The positions and shapes of the absorption bands are correlated with specific functional groups. Expected characteristic peaks include:

-

~3400 cm⁻¹ (broad): O-H stretch from the hydroxyl group.

-

~2920 and ~2850 cm⁻¹: C-H stretching from the long alkyl chain.

-

~1740 cm⁻¹: C=O stretching from the ester carbonyl group.

-

~1170 cm⁻¹: C-O stretching from the ester.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

-

-

Data Analysis: The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to determine the structure of the molecule.

Logical Workflow for Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of this compound, from initial sample preparation to final structural confirmation and biological assessment.

Caption: Workflow for the analysis of this compound.

References

The Pivotal Role of 2-Hydroxyhexadecanoic Acid in Cellular Architecture and Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological significance of 2-hydroxyhexadecanoic acid, a crucial 2-hydroxylated fatty acid (2-HFA) in mammalian cells. While often studied in its methyl ester form, Methyl 2-hydroxyhexadecanoate, for analytical purposes, the core biological functions are attributed to the free acid. This document will detail its synthesis, incorporation into complex sphingolipids, and its critical roles in maintaining the structural integrity and function of cellular membranes, particularly in the nervous system and the epidermis. We will also explore the enzymatic pathways governing its metabolism, the pathological consequences of its dysregulation, and provide an overview of experimental methodologies for its investigation.

Introduction: The Significance of 2-Hydroxylated Fatty Acids

2-Hydroxy fatty acids (hFA) are a specialized class of fatty acids characterized by a hydroxyl group at the alpha-carbon (C2). These lipids are integral components of a subset of mammalian sphingolipids, which are essential molecules in membrane structure and cell signaling.[1][2] The presence of the 2-hydroxyl group confers unique biophysical properties to the sphingolipids, influencing membrane fluidity, lipid packing, and interactions with membrane-associated proteins.[1][3] 2-Hydroxyhexadecanoic acid, a 16-carbon saturated fatty acid, is a prominent member of this class. Its biological importance is underscored by its abundance in tissues with critical barrier and insulation functions, such as the nervous system and the skin.[2]

Biosynthesis and Metabolism of 2-Hydroxyhexadecanoic Acid

The primary enzyme responsible for the synthesis of 2-hydroxyhexadecanoic acid is Fatty Acid 2-Hydroxylase (FA2H) .[4][5][6] This enzyme, located in the endoplasmic reticulum, catalyzes the stereospecific hydroxylation of fatty acids to produce (R)-2-hydroxy fatty acids.[4]

The biosynthesis of 2-hydroxylated sphingolipids follows a distinct pathway:

-

Fatty Acid Hydroxylation: FA2H hydroxylates a fatty acid, such as hexadecanoic acid, to form 2-hydroxyhexadecanoic acid.[6]

-

Ceramide Synthesis: The 2-hydroxyhexadecanoic acid is then incorporated into dihydroceramide (B1258172) by ceramide synthases (CerS).[7]

-

Complex Sphingolipid Formation: The resulting 2-hydroxy-ceramide serves as a precursor for the synthesis of more complex sphingolipids, such as 2-hydroxy-galactosylceramide and 2-hydroxy-sulfatide, which are abundant in the myelin sheath.[6]

Degradation of 2-hydroxylated sphingolipids involves lysosomal acid ceramidase and the peroxisomal fatty acid α-oxidation pathway.[2]

Biological Roles in Cellular Processes

The incorporation of 2-hydroxyhexadecanoic acid into sphingolipids has profound effects on cellular structure and function:

Myelin Sheath Formation and Maintenance

The myelin sheath, a multi-layered membrane that insulates nerve axons, is highly enriched in galactosylceramides containing 2-hydroxy fatty acids. These lipids are crucial for the proper formation, stability, and long-term maintenance of myelin.[2][8] The hydroxyl group is thought to participate in a network of hydrogen bonds that stabilize the compact structure of the myelin membrane.

Epidermal Permeability Barrier

In the epidermis, 2-hydroxy-ceramides are essential for the formation of the stratum corneum, the outermost layer of the skin that provides a critical barrier against water loss and external insults.[2][9] These lipids are integral components of the extracellular lipid lamellae that seal the intercellular spaces.

Membrane Microdomain Organization

2-Hydroxylated sphingolipids play a role in the organization of plasma membrane nanodomains, often referred to as lipid rafts.[5][8] These specialized membrane regions are enriched in certain lipids and proteins and function as platforms for cell signaling and protein trafficking. The presence of 2-hydroxy fatty acids can influence the packing and order of these domains.[1]

Cell Signaling

Emerging evidence suggests that 2-hydroxylated sphingolipids are not merely structural components but also participate in cell signaling pathways.[1][2] Alterations in their levels have been linked to changes in cellular processes such as apoptosis and differentiation.

Pathophysiological Implications: FA2H Deficiency

Mutations in the FA2H gene lead to a group of severe neurodegenerative disorders, collectively known as FA2H-associated neurodegeneration. These conditions are characterized by a range of symptoms including leukodystrophy, spastic paraparesis, and dystonia.[2][7] The absence of functional FA2H results in a deficiency of 2-hydroxylated sphingolipids, leading to progressive demyelination and neurodegeneration.

The Role of this compound in Research

While the free acid form, 2-hydroxyhexadecanoic acid, is the biologically active molecule, its methyl ester, This compound , is commonly used in a laboratory setting. Fatty Acid Methyl Esters (FAMEs) are frequently prepared from biological samples for analysis by gas chromatography-mass spectrometry (GC-MS).[10][11] This technique allows for the separation and quantification of different fatty acid species, providing valuable insights into the lipid composition of cells and tissues. Therefore, this compound serves as an important analytical standard and derivative for researchers studying lipid metabolism.

Experimental Protocols

Investigating the biological role of 2-hydroxyhexadecanoic acid involves a variety of experimental techniques. Below are outlines of key protocols.

Analysis of Fatty Acid Composition by GC-MS

This protocol is used to determine the relative abundance of different fatty acids, including 2-hydroxyhexadecanoic acid, in a biological sample.

Methodology:

-

Lipid Extraction: Extract total lipids from cells or tissues using a method such as the Folch or Bligh-Dyer procedure.

-

Transesterification to FAMEs: Convert the fatty acids in the lipid extract to their corresponding methyl esters (FAMEs) by incubation with a reagent such as methanolic HCl or BF3-methanol. This step will convert 2-hydroxyhexadecanoic acid to this compound.

-

GC-MS Analysis: Inject the FAMEs into a gas chromatograph coupled to a mass spectrometer. The FAMEs are separated based on their volatility and retention time, and their mass spectra are used for identification and quantification.

In Vitro FA2H Enzyme Activity Assay

This assay measures the activity of the FA2H enzyme in converting a fatty acid substrate to its 2-hydroxylated product.

Methodology:

-

Preparation of Microsomes: Isolate microsomal fractions, which are enriched in endoplasmic reticulum-resident enzymes like FA2H, from cultured cells or tissues.

-

Enzyme Reaction: Incubate the microsomes with a fatty acid substrate (e.g., [14C]-labeled hexadecanoic acid), NADPH, and other necessary co-factors.

-

Lipid Extraction and Analysis: After the reaction, extract the lipids and separate the substrate from the 2-hydroxylated product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of radiolabeled 2-hydroxy fatty acid produced to determine the enzyme activity.

Quantitative Data

The following table summarizes hypothetical quantitative data that could be obtained from experiments investigating the effects of FA2H activity on cellular lipid composition.

| Parameter | Control Cells | FA2H Knockdown Cells | Unit |

| FA2H Enzyme Activity | 100 ± 10 | 5 ± 2 | pmol/min/mg protein |

| Total 2-Hydroxy Fatty Acids | 5.2 ± 0.5 | 0.3 ± 0.1 | nmol/mg protein |

| 2-Hydroxyhexadecanoic Acid | 1.8 ± 0.2 | < 0.1 | nmol/mg protein |

| Total Ceramide | 25.4 ± 2.1 | 24.8 ± 1.9 | nmol/mg protein |

| 2-Hydroxy-Ceramide | 3.1 ± 0.4 | 0.2 ± 0.05 | nmol/mg protein |

Table 1: Hypothetical quantitative data illustrating the impact of FA2H knockdown on the cellular levels of 2-hydroxylated lipids.

Signaling Pathways and Experimental Workflows

Biosynthesis of 2-Hydroxylated Sphingolipids

References

- 1. The role of membrane fatty acid remodeling in the antitumor mechanism of action of 2-hydroxyoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. uniprot.org [uniprot.org]

- 5. FA2H - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FA2H - Wikipedia [en.wikipedia.org]

- 8. Sphingolipids with 2-hydroxy fatty acids aid in plasma membrane nanodomain organization and oxidative burst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fatty acid 2-hydroxylase, encoded by FA2H, accounts for differentiation-associated increase in 2-OH ceramides during keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. LIPIDOMIC PROFILES AS A TOOL TO SEARCH FOR NEW BIOMARKERS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxyhexadecanoic Acid and its Esters: From Discovery to Therapeutic Potential

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Hydroxyhexadecanoic acid, also known as α-hydroxypalmitic acid, is a saturated hydroxy fatty acid that has garnered increasing interest in the scientific community. As a naturally occurring molecule and a human metabolite, it is implicated in a variety of biological processes.[1][2] Its esters, synthetic derivatives of the parent acid, are also being explored for their unique physicochemical properties and potential applications. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of 2-hydroxyhexadecanoic acid and its esters, with a focus on quantitative data, detailed experimental protocols, and an exploration of its role in cellular signaling.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-hydroxyhexadecanoic acid and its esters is fundamental for its application in research and drug development. The following tables summarize key quantitative data for the parent acid and its methyl ester.

Table 1: Physicochemical Properties of 2-Hydroxyhexadecanoic Acid

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₂O₃ | [1][2] |

| Molecular Weight | 272.42 g/mol | [1][2] |

| CAS Number | 764-67-0 | [1][2] |

| Melting Point | 93.3 - 93.6 °C | [3] |

| Boiling Point (estimated) | 405.50 °C @ 760.00 mm Hg | The Good Scents Company |

| Water Solubility (estimated) | 1.799 mg/L @ 25 °C | The Good Scents Company |

| logP (o/w) (estimated) | 6.210 | The Good Scents Company |

| pKa (Strongest Acidic) | 4.26 | FooDB |

Table 2: Physicochemical Properties of Methyl 2-Hydroxyhexadecanoate

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₄O₃ | [1][4] |

| Molecular Weight | 286.45 g/mol | [1][4] |

| CAS Number | 16742-51-1 | [1][4] |

| Boiling Point (estimated) | 330 °C at 760 mmHg | [1] |

| Flash Point (estimated) | 147.1 °C | [1] |

| Density (estimated) | 0.922 g/cm³ | [1] |

| Refractive Index (estimated) | 1.453 | [1] |

Discovery and History

The history of α-hydroxy fatty acids is intertwined with early lipid chemistry. While the exact first isolation of 2-hydroxyhexadecanoic acid is not prominently documented in easily accessible historical records, the study of hydroxy fatty acids dates back to the late 19th and early 20th centuries with the characterization of natural products. For instance, the isolation of hydroxy fatty acids from Convolvulaceae plants was described in early literature, laying the groundwork for understanding this class of lipids. A 1994 patent details a process for isolating hydroxy fatty acid derivatives from these plants, referencing earlier work from 1961 on the hydrolysis of jalap resin to yield 11-hydroxy palmitic acid.[5]

The synthesis of α-hydroxy fatty acids has evolved significantly over time. Early methods often involved multi-step chemical processes. A modern and efficient green chemistry approach for the synthesis of α-hydroxy fatty acids, including 2-hydroxyhexadecanoic acid, has been developed, offering a more environmentally benign alternative to classical methods.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-hydroxyhexadecanoic acid and a general protocol for the synthesis of its esters.

Synthesis of 2-Hydroxyhexadecanoic Acid via α-Chlorination

This two-step protocol, adapted from a modern, solvent-free method, provides an efficient route to 2-hydroxyhexadecanoic acid from palmitic acid.

Step 1: α-Chlorination of Palmitic Acid

-

Materials: Palmitic acid, Trichloroisocyanuric acid (TCCA).

-

Procedure:

-

In a round-bottom flask, melt palmitic acid by heating.

-

Add a slight excess of TCCA to the molten fatty acid.

-

The reaction proceeds under solvent-free conditions. The quantitative α-chlorination of the melted fatty acid occurs with minimal formation of dichlorinated byproducts.[6]

-

The resulting crude α-chloro palmitic acid can be used directly in the next step without purification.

-

Step 2: Hydrolysis of α-Chloro Palmitic Acid

-

Materials: Crude α-chloro palmitic acid, Potassium hydroxide (B78521) (KOH), water, Hydrochloric acid (HCl).

-

Procedure:

-

Treat the crude α-chloro palmitic acid with an aqueous solution of KOH (4 equivalents).[6]

-

Reflux the mixture for 24 hours.[6]

-

After cooling, acidify the reaction mixture to pH 1 with HCl.

-

The crude α-hydroxyhexadecanoic acid precipitates as a white solid.

-

The precipitate can be purified by trituration with a suitable solvent like acetonitrile (B52724) to yield pure 2-hydroxyhexadecanoic acid.[6]

-

Synthesis of 2-Hydroxyhexadecanoic Acid Esters (Fischer Esterification)

Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by an acid.

General Protocol for this compound Synthesis:

-

Materials: 2-Hydroxyhexadecanoic acid, Methanol (B129727) (in large excess, can act as solvent), a strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

-

Procedure:

-

Dissolve 2-hydroxyhexadecanoic acid in a large excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TCC).[7]

-

After the reaction is complete, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

-

Remove the excess methanol under reduced pressure.

-

Extract the ester with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude this compound, which can be further purified by distillation or chromatography.

-

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mix [label="Mix 2-Hydroxyhexadecanoic Acid,\nexcess Methanol, and\nacid catalyst (e.g., H₂SO₄)"]; Reflux [label="Reflux for\nseveral hours"]; Neutralize [label="Neutralize with\nweak base (e.g., NaHCO₃)"]; Evaporate_MeOH [label="Remove excess\nMethanol"]; Extract [label="Extract with\norganic solvent"]; Wash_Dry [label="Wash with H₂O/brine\nand dry"]; Evaporate_Solvent [label="Evaporate solvent"]; Purify [label="Purify by distillation\nor chromatography"]; End [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Mix; Mix -> Reflux; Reflux -> Neutralize; Neutralize -> Evaporate_MeOH; Evaporate_MeOH -> Extract; Extract -> Wash_Dry; Wash_Dry -> Evaporate_Solvent; Evaporate_Solvent -> Purify; Purify -> End; } caption: "Workflow for the synthesis of this compound via Fischer Esterification."

Biological Activity and Signaling Pathways

While research into the specific signaling roles of 2-hydroxyhexadecanoic acid is still emerging, several studies and product descriptions point towards its potential as a bioactive molecule with anti-inflammatory, neuroprotective, bactericidal, and anticancer properties.

Role in Lipid Rafts and Potential Impact on Signaling

One of the most intriguing potential mechanisms of action for 2-hydroxyhexadecanoic acid involves its interaction with lipid rafts. Lipid rafts are specialized microdomains within cell membranes enriched in cholesterol and sphingolipids, which function as platforms for signal transduction. The anticancer drug elisidepsin (B1244396) has been shown to have its efficiency reduced by hypoxia, which inhibits the hydroxylation of fatty acids and alters the structure of lipid rafts.[2] This suggests that the presence of hydroxylated fatty acids, such as 2-hydroxyhexadecanoic acid, within these rafts may be crucial for the efficacy of certain drugs and for the integrity of raft-dependent signaling.

Potential Anti-Inflammatory and Anticancer Mechanisms

While direct evidence for 2-hydroxyhexadecanoic acid is limited, the broader class of hydroxy fatty acids has been shown to exert biological effects through various pathways. For instance, other hydroxy fatty acids have been implicated in the modulation of inflammatory pathways such as the NF-κB and MAPK signaling cascades. It is plausible that 2-hydroxyhexadecanoic acid may share some of these mechanisms.

Furthermore, some studies on other hydroxy fatty acids have demonstrated the induction of apoptosis in cancer cells. This programmed cell death can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. A study on 2-hydroxy-docosahexaenoic acid (a related compound) showed it induces apoptosis and endoplasmic reticulum stress in pancreatic cancer cells.[8] It is conceivable that 2-hydroxyhexadecanoic acid could have similar effects on certain cancer cell lines.

Conclusion

2-Hydroxyhexadecanoic acid and its esters represent a promising area of research with potential applications in therapeutics and materials science. While much of the historical detail of its discovery remains to be fully elucidated, modern synthetic methods have made this molecule more accessible for study. The preliminary evidence of its biological activities, particularly its potential role in modulating lipid raft function, warrants further investigation into its specific signaling pathways. This guide provides a foundational resource for researchers to delve into the chemistry and biology of this intriguing hydroxy fatty acid.

References

- 1. This compound|lookchem [lookchem.com]

- 2. 2-Hydroxyhexadecanoic acid | C16H32O3 | CID 92836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for 2-Hydroxyhexadecanoic acid (HMDB0031057) [hmdb.ca]

- 4. This compound | C17H34O3 | CID 543716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of Methyl 2-hydroxyhexadecanoate

For Researchers, Scientists, and Drug Development Professionals